
2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol
Descripción general
Descripción
2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 . It is also known by its IUPAC name 2-(2-mercaptopyrimidin-5-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2OS/c9-2-1-5-3-7-6(10)8-4-5/h3-4,9H,1-2H2,(H,7,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing derivatives of 2-sulfanylpyrimidin-5-yl compounds to explore their structural properties and potential biological activities. For example, Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives to study their crystal structure and cytotoxic activity against various cancer cell lines. The study highlighted the impact of substituents on the pyrimidine ring on hydrogen-bond interactions and cytotoxicity, offering insights into the design of new anticancer agents Stolarczyk et al., 2018.
Pharmacological Applications
The compound and its derivatives have been investigated for their potential to modulate biological pathways critical in disease progression. Ascenção et al. (2021) studied the pharmacological induction of mesenchymal-epithelial transition in colon cancer cells by inhibiting hydrogen sulfide (H2S) biosynthesis, revealing a novel approach to cancer treatment through the manipulation of cellular transition states Ascenção et al., 2021.
Antiproliferative Efficacy
Further research into 3-mercaptopyruvate sulfurtransferase inhibitors, based on the core structure of 2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol, has shown antiproliferative efficacy in colon cancer cell lines. Bantzi et al. (2021) elaborated on the synthesis of a compound library with notable inhibitory effects on cancer cell proliferation, demonstrating the potential of these derivatives as therapeutic agents Bantzi et al., 2021.
Chemical Reactivity and Modification
The reactivity of sulfanyl pyrimidin-5-yl derivatives towards various chemical modifications has been explored to develop compounds with enhanced biological activities. For instance, Kalita et al. (2019) investigated the alkylation and halocyclization of 2-mercaptonicotinic acid propargyl derivatives, leading to the formation of thiazolo[3,2-a]pyridinium systems, which could have diverse medicinal applications Kalita et al., 2019.
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-2-1-5-3-7-6(10)8-4-5/h3-4,9H,1-2H2,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPIWKDJFTYSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=S)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
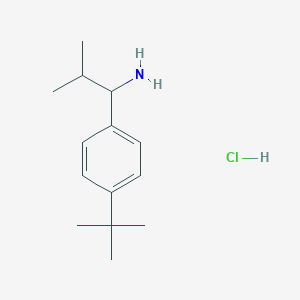
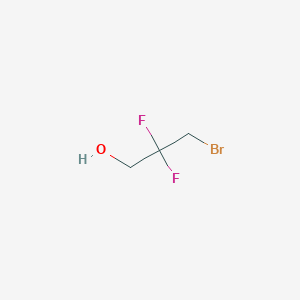
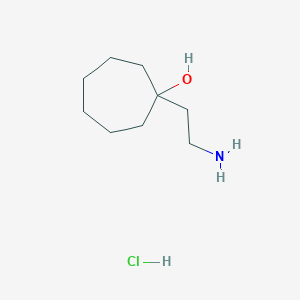
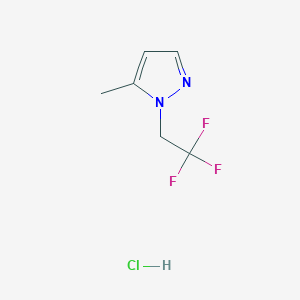
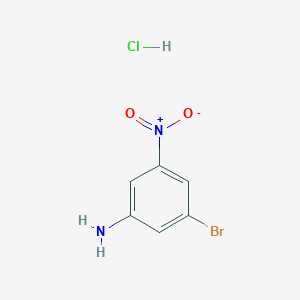
![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)


![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)
